2-(4-Bromophenyl)-5-(2-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
4-(4-BROMOPHENYL)-7-(2-FLUOROPHENYL)-8-OXA-5,6-DIAZATRICYCLO[7400(2),?]TRIDECA-1(13),4,9,11-TETRAENE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-7-(2-FLUOROPHENYL)-8-OXA-5,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(13),4,9,11-TETRAENE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and fluorophenyl precursors, followed by their coupling through a series of cyclization and oxidation reactions. Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOPHENYL)-7-(2-FLUOROPHENYL)-8-OXA-5,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(13),4,9,11-TETRAENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy or amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like sodium methoxide, electrophiles like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives may be explored for their potential as therapeutic agents, particularly in the treatment of diseases where specific molecular targets are involved.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-7-(2-FLUOROPHENYL)-8-OXA-5,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(13),4,9,11-TETRAENE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-BROMOPHENYL)-7-(2-CHLOROPHENYL)-8-OXA-5,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(13),4,9,11-TETRAENE
- 4-(4-BROMOPHENYL)-7-(2-METHOXYPHENYL)-8-OXA-5,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(13),4,9,11-TETRAENE
Uniqueness
The uniqueness of 4-(4-BROMOPHENYL)-7-(2-FLUOROPHENYL)-8-OXA-5,6-DIAZATRICYCLO[7400(2),?]TRIDECA-1(13),4,9,11-TETRAENE lies in its specific substitution pattern and the presence of both bromine and fluorine atoms
Properties
Molecular Formula |
C22H16BrFN2O |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(2-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H16BrFN2O/c23-15-11-9-14(10-12-15)19-13-20-17-6-2-4-8-21(17)27-22(26(20)25-19)16-5-1-3-7-18(16)24/h1-12,20,22H,13H2 |
InChI Key |
SKLIOORIKRLJSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=CC=C5F |
Origin of Product |
United States |
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